molecular formula C12H8N2OS2 B2731295 2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one CAS No. 892276-14-1

2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one

Cat. No.: B2731295
CAS No.: 892276-14-1
M. Wt: 260.33
InChI Key: SPBAOJXNJONGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one is a heterocyclic compound featuring a fused thieno[3,2-d][1,3]thiazin-4-one core with a phenylamino substituent at the 2-position. Its molecular formula is C₁₃H₁₀N₂OS₂, with a molecular weight of 274.4 g/mol . This compound is structurally characterized by a sulfur- and nitrogen-containing bicyclic system, which confers unique electronic and steric properties. It is commercially available (≥95% purity) for research purposes, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

2-anilinothieno[3,2-d][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-11-10-9(6-7-16-10)14-12(17-11)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBAOJXNJONGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)S2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with aniline in the presence of a base, followed by cyclization to form the thieno-thiazine ring system . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium thiocyanate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Method 1: Cyclization of Thiourea Derivatives

  • Starting Material : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1 )

  • Reagent : Phenylisothiocyanate

  • Conditions : Boiling ethanol

  • Mechanism : Reaction of the amino ester 1 with phenylisothiocyanate forms a thiourea intermediate (5 ), which undergoes cyclization under acidic conditions (e.g., concentrated sulfuric acid) to yield the thiazinone derivative .

Method 2: Reaction of Aminothiophenecarboxamides

  • Reagents : Aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s

  • Conditions : One-step synthesis with aminothiophenecarboxamides

  • Outcome : Direct formation of substituted thieno[3,2-d] thiazin-4-ones, including the target compound .

Method Key Reagents Conditions Reference
Thiourea cyclizationPhenylisothiocyanate, sulfuric acidBoiling ethanol, reflux
Sulfinylbis reactionAryl-modified sulfinylbis compoundsOne-step synthesis

Functionalization and Derivatization

The compound undergoes further reactions to form biologically active derivatives:

Alkylation and Acylation

  • Reagents : Ethyl chloroacetate, phenacyl bromide, acetyl chloride

  • Conditions : Boiling ethanol or methanol

  • Products : Alkylated or acylated derivatives (e.g., 13–15 , 24 , 25 ) with modified substituents .

  • Mechanism : Nucleophilic substitution or condensation at the amino group .

Condensation with Ethoxymethylene Malononitrile

  • Reagent : Ethoxymethylene malononitrile

  • Product : Pyrazole-fused derivatives (e.g., 12 )

  • Mechanism : Formation of a carbonitrile-substituted pyrazole ring via condensation .

Biological Activity

The compound and its derivatives exhibit anticancer properties, as evidenced by in vitro studies:

Compound Activity Target Cells Reference
Parent compound (2-(phenylamino)-4H-thieno[3,2-d] thiazin-4-one)Antiproliferative, cytotoxicA549 (lung), HT-29 (colon), C6 (glioma)
Derivatives (e.g., 1b )DNA synthesis inhibitionC6 glioma cells

Mechanistic Insights

The thiazinone structure undergoes desulfurization or cyclization under specific conditions:

  • Sulfur extrusion : Replacement of sulfur with nitrogen (e.g., hydrazine hydrate treatment) .

  • Base-catalyzed recyclization : Formation of pyrimidin-4-ones under basic conditions .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one. It has been shown to exhibit significant activity against various cancer cell lines.

Case Study: Anticancer Activity

  • Study Overview : In vitro studies were conducted on several derivatives of thieno[3,2-d][1,3]thiazin-4-one to evaluate their efficacy against MDA-MB-231 breast cancer cells.
  • Methodology : The compounds were synthesized and screened using the MTT assay for cell viability.
  • Findings : Certain derivatives displayed IC50 values comparable to standard chemotherapeutic agents like paclitaxel, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

Case Study: Antimicrobial Screening

  • Research Focus : The synthesis and biological evaluation of various thiazine derivatives.
  • Results : Compounds with specific substitutions showed enhanced antibacterial and antifungal activities against common pathogens.
  • Mechanism : The presence of the thiazine ring is believed to contribute to the disruption of microbial cell membranes, leading to cell death .

Neurodegenerative Disease Research

Exploratory studies suggest that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

  • Objective : To assess the inhibitory potential of synthesized compounds on acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease.
  • Results : Some derivatives demonstrated significant AChE inhibition, indicating their potential as therapeutic agents for enhancing cholinergic function in neurodegenerative conditions .

Summary of Applications

Application AreaKey FindingsReferences
AnticancerSignificant cytotoxicity against MDA-MB-231 cells
AntimicrobialEnhanced activity against bacterial and fungal strains
Neurodegenerative DiseasesPotential AChE inhibitors for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one

  • Structural Difference: The methyl group on the phenylamino substituent distinguishes this compound from the target molecule.
  • However, it may reduce hydrogen-bonding interactions with biological targets compared to the unmethylated phenylamino group .
  • Applications : Used as a protein degrader building block in drug discovery .

2-(2,4-Dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one (DPBT)

  • Structural Difference: Replaces the thieno ring with a benzofuro ring and introduces a dihydroxyphenyl substituent.
  • Biological Activity : Exhibits potent anti-proliferative effects against colon cancer cells (HT-29, LS180) via G1 phase cell cycle arrest. Mechanism involves upregulation of p27KIP1 and downregulation of cyclin D1/CDK4 .
  • Comparison: The dihydroxyphenyl group in DPBT enhances polar interactions with molecular targets (e.g., kinases), which may improve selectivity but reduce metabolic stability compared to the phenylamino group in the target compound .

6-tert-Butyl-2-(5-chloro-2,4-dihydroxyphenyl)-4H-thieno[3,2-d][1,3]thiazin-4-one (BChTT)

  • Structural Difference : Incorporates a tert-butyl group and a chloro-dihydroxyphenyl substituent.
  • Biological Activity : Induces G1 arrest via p38 kinase activation, reducing cyclin D1 expression in colon cancer cells .
  • Comparison: The bulky tert-butyl group in BChTT may improve binding affinity but could hinder solubility.

3-(4-Aminophenyl)-2-(4-nitrophenyl)-2,3-dihydrobenzo[e][1,3]thiazin-4-one

  • Structural Difference: Features a benzo[e]thiazin-4-one core with nitro and aminophenyl substituents.
  • Applications : Serves as a precursor for antimicrobial Schiff bases .
  • Comparison: The nitro group enhances electron-withdrawing effects, which may stabilize the thiazinone ring but reduce metabolic stability compared to the phenylamino group .

Key Comparative Data

Compound Name Core Structure Substituents Biological Activity Key Mechanism References
2-(Phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one Thieno[3,2-d]thiazinone Phenylamino Research-grade (unreported) N/A
2-(Methyl(phenyl)amino)-4H-thieno[...]-4-one Thieno[3,2-d]thiazinone Methyl-phenylamino Protein degradation studies N/A
DPBT Benzofuro[3,2-d]thiazinone 2,4-Dihydroxyphenyl Anti-colon cancer G1 arrest via p27KIP1/cyclin D1
BChTT Thieno[3,2-d]thiazinone 5-Chloro-2,4-dihydroxyphenyl, tert-butyl Anti-colon cancer G1 arrest via p38 kinase activation
3-(4-Aminophenyl)-2-(4-nitrophenyl)-[...]-4-one Benzo[e]thiazinone 4-Nitrophenyl, 4-aminophenyl Antimicrobial precursor N/A

Biological Activity

2-(Phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10N2OS2
  • Molar Mass : 274.36 g/mol
  • CAS Number : 892292-63-6
  • Storage Conditions : 2-8°C, protected from light .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in vitro against various cancer cell lines. Its potential as an anticancer agent is attributed to its ability to inhibit cell proliferation and induce apoptosis in malignant cells.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d][1,3]thiazine compounds exhibit significant antiproliferative effects against several cancer types. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (µM)IC50 (µM)Mechanism of Action
HT-29 (colon cancer)10-100Not specifiedCell cycle arrest (G1 phase), up-regulation of p27 KIP1
DU-145 (prostate cancer)Not specifiedNot specifiedInduction of apoptosis, down-regulation of Bcl-2
MCF-7 (breast cancer)Not specifiedNot specifiedInhibition of mTOR pathway

The anticancer mechanisms of this compound involve several cellular pathways:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G1 phase arrest in cancer cells by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). For instance, increased levels of p27 KIP1 and decreased levels of cyclin D1 and CDK4 were observed in colon cancer cells treated with the compound .
  • Apoptosis Induction : The compound has been reported to trigger apoptosis through pathways involving the down-regulation of anti-apoptotic proteins like Bcl-2 and activation of pro-apoptotic factors. This is particularly noted in prostate cancer cell lines where it affects mitochondrial membrane potential and caspase activation .
  • Inhibition of Key Signaling Pathways : The compound's interaction with the mTOR signaling pathway suggests a role in inhibiting tumor metabolism and growth. This pathway is crucial for cell growth and proliferation; thus, its inhibition can lead to reduced tumor viability .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Colon Cancer Cells : A study demonstrated that this compound significantly inhibited the proliferation of HT-29 cells at concentrations ranging from 10 to 100 µM without affecting normal epithelial cells, indicating selective toxicity towards cancerous cells .
  • Prostate Cancer Research : In another investigation involving DU-145 cells, the compound was found to induce apoptosis while simultaneously reducing cell viability through modulation of apoptotic markers .

Q & A

What are the key synthetic routes for 2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one, and what mechanistic insights are critical for optimizing yield?

Answer:
The compound is synthesized via a multistep process involving cyclization of phenyl isothiocyanate with isatin derivatives, followed by a Dimroth rearrangement under basic conditions (e.g., Na₂CO₃ in DMSO at 100°C). Key steps include:

  • Nucleophilic attack of tert-butylperoxy anion on isatin to form an intermediate anhydride.
  • Cyclization with phenyl isothiocyanate, accompanied by decarboxylation, yielding 2-(phenylamino)-4H-benzo[d][1,3]thiazin-4-one.
  • Rearrangement to the thermodynamically stable 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
    Mechanistic considerations : Temperature control during anhydride formation and base strength during rearrangement are critical for minimizing side reactions. Yield optimization requires monitoring intermediates via TLC or HPLC .

How can spectroscopic and crystallographic data resolve structural ambiguities in thieno-thiazinone derivatives?

Answer:

  • 1H/13C NMR : Assign aromatic protons and carbons using 2D techniques (COSY, HSQC) to distinguish thiophene and phenyl ring signals. For example, thiophene protons typically resonate between δ 7.2–8.5 ppm.
  • X-ray crystallography : Resolves regiochemical uncertainties (e.g., substitution patterns in fused rings). For instance, Acta Crystallographica reports bond angles and torsion angles confirming the thieno-thiazinone core .
  • Mass spectrometry : High-resolution MS (e.g., exact mass 274.031683) validates molecular formula and fragmentation patterns .

What experimental strategies address discrepancies in reported biological activities of thieno-thiazinone analogs?

Answer: Discrepancies may arise from:

  • Assay variability : Standardize cytotoxicity assays (e.g., MTT vs. ATP-based) using reference cell lines (e.g., HCT-116 for colon cancer).
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid solvent toxicity.
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on activity. For example, 2-(2,4-dihydroxyphenyl) analogs show enhanced anticancer potential due to increased hydrogen bonding with targets .

How can computational methods guide the design of thieno-thiazinone derivatives with improved target selectivity?

Answer:

  • Scaffold-based virtual screening : Prioritize Murcko scaffolds (e.g., thieno-thiazinone) from databases like PubChem.
  • Molecular docking : Simulate interactions with therapeutic targets (e.g., DprE1 for antitubercular activity or tubulin for anticancer effects). Focus on π-π stacking with phenylalanine residues and hydrogen bonding with catalytic sites.
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity. For instance, electron-withdrawing groups at the 4-position enhance tubulin inhibition .

What are the challenges in scaling up thieno-thiazinone synthesis, and how can they be mitigated?

Answer:

  • Low yields in cyclization steps : Optimize stoichiometry (e.g., 1.2 equivalents of phenyl isothiocyanate) and use microwave-assisted synthesis to reduce reaction time.
  • Purification difficulties : Employ column chromatography with gradients (e.g., hexane/EtOAc 8:1 to 1:1) or recrystallization from ethanol/water mixtures.
  • Byproduct formation : Monitor Dimroth rearrangement intermediates via in situ IR to detect carbonyl shifts (C=O stretch ~1700 cm⁻¹) .

How do structural modifications influence the stability and pharmacokinetics of thieno-thiazinone derivatives?

Answer:

  • Metabolic stability : Introduce fluorine at the phenyl ring to block CYP450-mediated oxidation.
  • Solubility : Incorporate polar substituents (e.g., sulfonamide or morpholine) at the 4-position.
  • Plasma protein binding : Reduce lipophilicity (logP <3) by replacing methyl groups with hydroxyls. For example, 2-(3-methoxybenzyl) analogs show improved plasma half-lives in rodent models .

What mechanistic insights support the anticancer activity of thieno-thiazinones?

Answer:

  • Tubulin polymerization inhibition : Analogues with trimethoxyphenyl groups disrupt microtubule dynamics by binding at the colchicine site, confirmed via competitive assays with [³H]colchicine.
  • GPX4 degradation : Ferroptosis induction in cancer cells occurs through TRIM25-mediated ubiquitination, validated via Western blotting of GPX4 levels.
  • Apoptosis induction : Caspase-3/7 activation and Annexin V staining confirm programmed cell death pathways .

How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts after compound treatment.
  • RNAi knockdown : Silence candidate targets (e.g., TRIM25) and assess resistance to compound-induced ferroptosis.
  • SPR/BLI : Quantify binding kinetics (KD, kon/koff) using purified proteins (e.g., DprE1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.